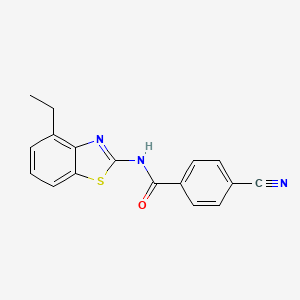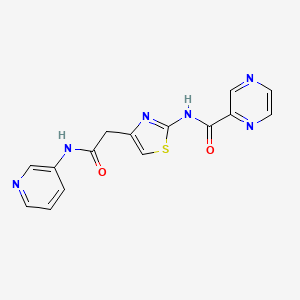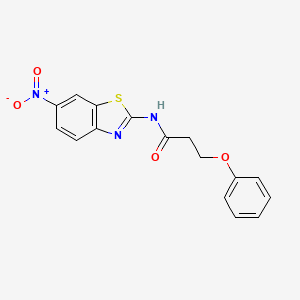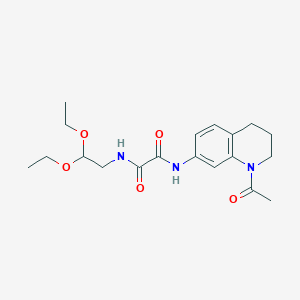![molecular formula C15H13Cl2N3O2 B2988899 2-(2,4-dichlorophenoxy)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone CAS No. 1797894-67-7](/img/structure/B2988899.png)
2-(2,4-dichlorophenoxy)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Antimicrobial and Antitumor Activities
Research on similar compounds has demonstrated promising antimicrobial and antitumor activities. For instance, hydrazonoyl substituted pyrimidinones have been prepared and evaluated for their antibacterial, antifungal, and antitumor activities against a panel of human tumor cell lines. Some compounds exhibited moderate antibacterial and antifungal activities, as well as good cytotoxic activities against tested cell lines, highlighting their potential in developing new therapeutic agents (Edrees et al., 2010).
Photokinetic Impact of Solvents
The impact of solvents on the photokinetics of pyrimidinones has been studied, revealing that solvent type significantly affects the lifetimes of these compounds. This research is critical for understanding the photochemical behavior of pyrimidinone derivatives, which is relevant for their applications in photodynamic therapy and the development of light-activated drugs (Ryseck et al., 2013).
Insecticidal and Fungicidal Activities
Derivatives of pyrimidinone have been synthesized and evaluated for their insecticidal and fungicidal activities. Some compounds showed moderate activity, indicating the potential for developing new pesticides or fungicides based on the pyrimidinone scaffold (Zhu & Shi, 2011).
Synthesis and Biological Activities
Studies have also focused on the convenient synthesis of pyridine derivatives of dihydropyrimidinones and their biological activities. This research contributes to the chemical knowledge required for the development of new compounds with potential biological applications (Zhu & Shi, 2011).
Antioxidant Properties
The synthesis and evaluation of bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes for their antioxidant properties have been explored. These compounds have shown promising antioxidant activity, which could be beneficial in the development of new antioxidant agents (Rani et al., 2012).
Antibacterial Activity
New pyrimidinone and oxazinone derivatives fused with thiophene rings have been synthesized and tested for their antimicrobial activity. Several compounds exhibited good antibacterial and antifungal activities, comparable to reference drugs, highlighting their potential in antimicrobial therapy (Hossan et al., 2012).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O2/c16-11-1-2-14(12(17)5-11)22-8-15(21)20-4-3-13-10(7-20)6-18-9-19-13/h1-2,5-6,9H,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQOFDSQKUDWQNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3,4-dimethoxyphenyl)-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2988821.png)

![2-amino-4-(4-chlorophenyl)-6-ethyl-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2988823.png)


![(E)-4-(Dimethylamino)-N-[3-[5-(trifluoromethyl)-1H-pyrazol-4-yl]propyl]but-2-enamide](/img/structure/B2988826.png)
![3-(4-Ethoxyphenyl)sulfonyl-6-fluoro-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2988827.png)
![N-(3-chlorophenyl)-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/no-structure.png)

![2-[[1-(4-Bromobenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2988835.png)

![N-(3,5-dimethylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2988838.png)
